![molecular formula C20H18ClFO3 B4621764 7-[(2-chloro-6-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4621764.png)
7-[(2-chloro-6-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
Description
The compound is a chromene derivative, a class known for its varied potential in pharmaceutical and material sciences due to its distinctive structural and chemical attributes. Chromene derivatives exhibit a wide range of biological activities and are components of several natural products.
Synthesis Analysis
Research has explored the synthesis of chromene compounds, highlighting methodologies that emphasize efficiency and selectivity. For example, the synthesis of 6-fluoro-7-chloro-4-oxo-4H-chromene derivatives involves strategic steps to ensure structural precision, leveraging reactions that introduce functional groups critical to the compound's biological and chemical properties (Barili et al., 2001).
Molecular Structure Analysis
Molecular structure elucidation of chromene derivatives has been significantly advanced through techniques like NMR spectroscopy and X-ray crystallography. These methods have provided insights into the spatial arrangement of atoms within the chromene framework, revealing the importance of molecular conformation to the compound's reactivity and interaction potential (Barili et al., 2001).
Chemical Reactions and Properties
Chromene derivatives engage in various chemical reactions, forming new bonds and structures that expand their application range. The reactivity of chromene compounds, including substitution and cyclization reactions, is a key focus of research, enabling the creation of novel molecules with enhanced properties (Ghorbani & Kiyani, 2014).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular architecture. These properties are crucial for determining the compound's suitability for various scientific and industrial applications, dictating its behavior in different environments (Rajalakshmi et al., 2012).
Chemical Properties Analysis
Chromene derivatives exhibit a range of chemical properties, including acidity, basicity, and reactivity towards other chemical species. These properties are pivotal for their participation in chemical reactions and their biological activity. Understanding these properties is essential for the design and synthesis of chromene-based compounds with targeted functionalities (Satheeshkumar et al., 2017).
properties
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methoxy]-8-methyl-4-propylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFO3/c1-3-5-13-10-19(23)25-20-12(2)18(9-8-14(13)20)24-11-15-16(21)6-4-7-17(15)22/h4,6-10H,3,5,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVOTRUGRCMHLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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